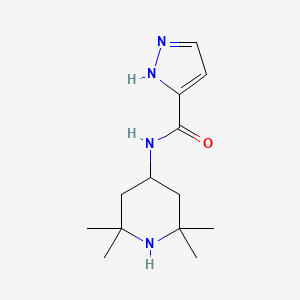

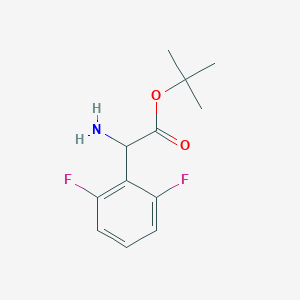

![molecular formula C17H14ClN3O3 B2469514 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide CAS No. 874139-00-1](/img/structure/B2469514.png)

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known to exhibit a wide range of biological activities and are used in medicinal chemistry .

Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds such as N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) substituted amide have been synthesized . The synthesis of these compounds often involves several steps, including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For instance, the structure of 2,5-Bis (4-chlorophenyl)-1,3,4-Oxadiazole was found to exhibit C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Scientific Research Applications

Synthesis and Bioactivity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide and related derivatives have been explored for their potential in various fields of scientific research. These compounds are synthesized through a series of chemical reactions starting from basic raw materials. The focus of research has largely been on their bioactivity, including inhibitory effects on enzymes like α-glucosidase, potential anticancer properties, and interactions with proteins such as Collapsin Response Mediator Protein 1 (CRMP 1) in the context of small lung cancer. Molecular docking studies support the bioactivity findings, suggesting these compounds as promising drug leads or therapeutic agents (Iftikhar et al., 2019).

Pharmacological Evaluations

Further pharmacological evaluations of 1,3,4-oxadiazole derivatives have revealed their potential as CRMP 1 inhibitors, which could be significant in the treatment of small lung cancer. These studies emphasize the synthesis and characterization of novel compounds, highlighting their inhibitory activities and paving the way for new therapeutic approaches (Panchal et al., 2020).

Enzyme Inhibition and Biological Screening

A series of synthesized compounds demonstrated considerable activity against enzymes like acetylcholinesterase and lipoxygenase, indicating their potential in treating conditions associated with enzyme dysfunction. These findings are supported by comprehensive structural determinations and biological screenings, suggesting the therapeutic applicability of these compounds in enzyme-related disorders (Rehman et al., 2013).

Photochemical and Thermochemical Properties

Some derivatives have been studied for their photochemical and thermochemical properties, indicating their potential application in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. This research opens new avenues for the application of these compounds in renewable energy technologies (Mary et al., 2020).

Insecticidal Potential

Investigations into the insecticidal efficacy of phenoxyacetamide derivatives against pests like the cotton leafworm have shown promising results, indicating the potential use of these compounds in agricultural pest management. This line of research contributes to the development of new, effective insecticides for crop protection (Rashid et al., 2021).

Future Directions

While specific future directions for this compound were not found, research into similar compounds has focused on exploring their potential as antimicrobial and anticancer agents . Further studies could involve in-depth exploration of the compound’s biological activities and potential applications in medicine.

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c1-11-4-2-3-5-14(11)23-10-15(22)19-17-16(20-24-21-17)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFZECNTNBXRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)

![Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2469437.png)

![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2469438.png)

![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)

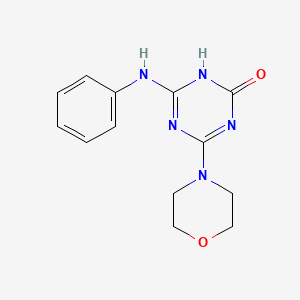

![N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2469445.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)

![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2469454.png)